molecular formula C16H13F3N4OS B11538113 3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11538113
M. Wt: 366.4 g/mol
InChI Key: SYFOXYXOYPANJJ-UHFFFAOYSA-N
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Description

3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thieno rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile
  • 6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific combination of functional groups. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and potential biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13F3N4OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C16H13F3N4OS/c1-7-4-3-5-10(21-7)23-14(24)13-12(20)11-9(16(17,18)19)6-8(2)22-15(11)25-13/h3-6H,20H2,1-2H3,(H,21,23,24)

InChI Key

SYFOXYXOYPANJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)C(F)(F)F)N

Origin of Product

United States

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